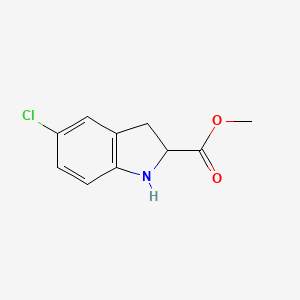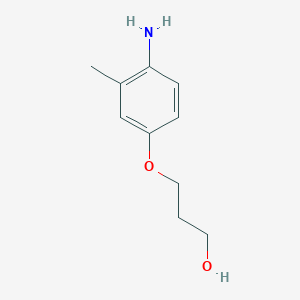
3-(4-Amino-3-methylphenoxy)propan-1-ol
Übersicht
Beschreibung
“3-(4-Amino-3-methylphenoxy)propan-1-ol” is a compound with the molecular formula C10H15NO2 . It contains an amino group (-NH2) and a hydroxyl group (-OH), which are attached to a propane chain. This chain is further connected to a phenyl ring with a methyl group (-CH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring substituted with a methyl group and a propyl chain bearing an amino and a hydroxyl group . The exact spatial arrangement would depend on the specific conditions under which the compound was synthesized.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As an amino alcohol, it would likely be polar and capable of forming hydrogen bonds . Its solubility in various solvents would depend on the balance of its polar and nonpolar regions.Wissenschaftliche Forschungsanwendungen
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
Research on beta-adrenoceptor blocking agents has shown that compounds like 3-(4-Amino-3-methylphenoxy)propan-1-ol play a significant role in achieving cardioselectivity. A study by Rzeszotarski et al. (1979) synthesized a series of related compounds and found that certain substitutions in these compounds led to a higher affinity for beta-1 adrenoceptors and increased cardioselectivity. This suggests potential applications in developing more targeted cardiovascular drugs (Rzeszotarski et al., 1979).
Antimicrobial and Antiradical Activity
Čižmáriková et al. (2020) investigated the antimicrobial and antiradical activities of compounds related to this compound. They found that these compounds exhibited notable antimicrobial activities against various human pathogens, including Staphylococcus aureus and Escherichia coli, as well as antioxidant activity. This research underscores the potential of these compounds in developing new antimicrobial agents and antioxidants (Čižmáriková et al., 2020).
Synthesis and Characterization of Metal-Free and Metallophthalocyanines
Acar et al. (2012) conducted a study on the synthesis and characterization of novel metal-free and metallophthalocyanines using derivatives of this compound. They found that these compounds exhibited interesting aggregation behaviors in different solvents, which could be significant for applications in material science and photovoltaic devices (Acar et al., 2012).
Plant Growth Retardant Potential
Sharma et al. (2008) explored the synthesis of bis-quaternary salts from aromatic compounds, including derivatives of this compound, and examined their potential as plant growth retardants. Their findings indicated significant inhibitory effects on seedling growth, suggesting potential applications in agriculture (Sharma et al., 2008).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-(4-amino-3-methylphenoxy)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8-7-9(3-4-10(8)11)13-6-2-5-12/h3-4,7,12H,2,5-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHQBTCIVJKTMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-2-[4-(3-pyridyloxy)phenyl]acetic acid](/img/structure/B3083140.png)
![4-(4-tert-Butylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083148.png)
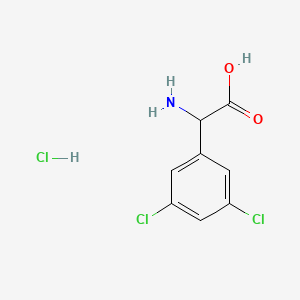
![4-[4-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083164.png)
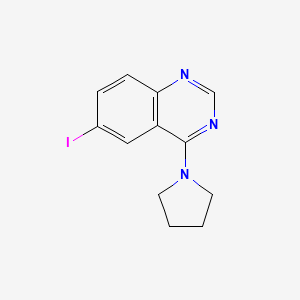
![4-[3-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083182.png)
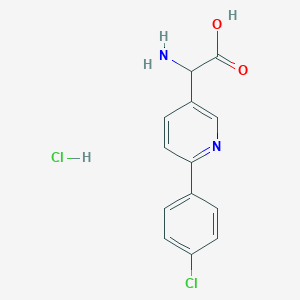
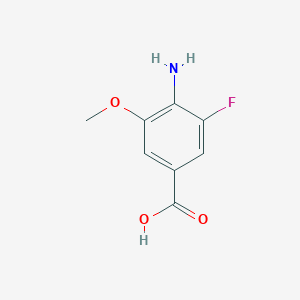
![N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B3083207.png)
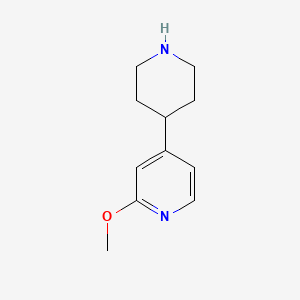
![4-[(4-Methylphenyl)sulfonyl]benzaldehyde](/img/structure/B3083229.png)
![4-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B3083242.png)

